N-benzyl-2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide
Overview
Description
N-benzyl-2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BEC or BEC-1 and is synthesized using a specific method.
Mechanism of Action
The mechanism of action of BEC-1 is not fully understood. However, studies have shown that it targets specific proteins involved in cell growth and survival pathways, leading to the induction of apoptosis in cancer cells. BEC-1 has also been shown to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
BEC-1 has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating specific pathways. BEC-1 has also been shown to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases. Additionally, BEC-1 has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of BEC-1 is its potent anti-cancer properties, specifically in breast cancer. It has also been shown to have potential in treating other diseases such as Alzheimer's and Parkinson's. However, there are limitations to the use of BEC-1 in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration of BEC-1.
Future Directions
There are many future directions for research on BEC-1. One area of research is to further understand its mechanism of action and identify specific targets for its anti-cancer and neuroprotective effects. Additionally, more research is needed to determine the optimal dosage and administration of BEC-1. Another area of research is to investigate the potential of BEC-1 in combination with other drugs for the treatment of various diseases. Overall, BEC-1 has shown great potential for its applications in various fields, and more research is needed to fully understand its potential.
Scientific Research Applications
BEC-1 has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in cancer treatment. Studies have shown that BEC-1 has potent anti-cancer properties, specifically in breast cancer, by inducing apoptosis and inhibiting tumor growth. BEC-1 has also been studied for its potential in treating other diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-benzyl-2-[4-(4-ethylpiperazine-1-carbothioyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-2-24-12-14-25(15-13-24)22(28)19-8-10-20(11-9-19)27-17-21(26)23-16-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUYIHTXPMRRFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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